Scaffold Rigidity and M4 Receptor Potency: 6-Azaspiro[2.5]octane Core Outperforms Alternative Spirocycles
In a head-to-head comparison within the M4 antagonist program, the 6-azaspiro[2.5]octane core scaffold demonstrated substantially higher potency than alternative spirocyclic cores. The target compound's core (R-6-azaspiro[2.5]octane) yielded human M4 IC50 values as low as 12 nM for compound 8 (VU6011438) [1]. In contrast, a 2-azaspiro[3.3]heptane analog (compound 21) showed a 242-fold loss of potency (hM4 IC50 = 2900 nM), and a truncated 6-azaspiro[2.5]octane analog (compound 22) displayed hM4 IC50 > 10,000 nM [1]. This establishes the 6-azaspiro[2.5]octane scaffold as a privileged core for maintaining high M4 potency.
| Evidence Dimension | Human M4 receptor inhibitory potency (IC50) |
|---|---|
| Target Compound Data | hM4 IC50 = 12 nM (R enantiomer of 6-azaspiro[2.5]octane derivative VU6011438, compound 8) |
| Comparator Or Baseline | 2-azaspiro[3.3]heptane analog 21: hM4 IC50 = 2900 nM; Truncated 6-azaspiro[2.5]octane analog 22: hM4 IC50 > 10,000 nM |
| Quantified Difference | 6-azaspiro[2.5]octane core is 242-fold more potent than 2-azaspiro[3.3]heptane analog and >833-fold more potent than truncated analog |
| Conditions | M4 muscarinic acetylcholine receptor calcium mobilization assay; human receptors expressed in CHO cells |
Why This Matters
Choosing a compound with the 6-azaspiro[2.5]octane core ensures high target potency, which directly impacts assay sensitivity and reduces compound waste in screening cascades compared to weaker spirocyclic analogs.
- [1] Bender, A. M., et al. (2021). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorg. Med. Chem. Lett., 51, 128355. View Source
